4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
CAS No.: 2088942-84-9
Cat. No.: VC2770142
Molecular Formula: C17H14FN3O3
Molecular Weight: 327.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2088942-84-9 |
|---|---|
| Molecular Formula | C17H14FN3O3 |
| Molecular Weight | 327.31 g/mol |
| IUPAC Name | methyl 4-fluoro-3-[(6-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate |
| Standard InChI | InChI=1S/C17H14FN3O3/c1-10-3-6-15-19-8-14(21(15)9-10)16(22)20-13-7-11(17(23)24-2)4-5-12(13)18/h3-9H,1-2H3,(H,20,22) |
| Standard InChI Key | ZOJCWBJEOJHTEB-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1 |
| Canonical SMILES | CC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1 |
Introduction
Chemical Structure and Properties
Structural Features
The compound's structure can be represented using various chemical notations. Its standard SMILES notation is CC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1, providing a linear representation of the molecular structure. For a more comprehensive structural identification, the standard InChI notation is InChI=1S/C17H14FN3O3/c1-10-3-6-15-19-8-14(21(15)9-10)16(22)20-13-7-11(17(23)24-2)4-5-12(13)18/h3-9H,1-2H3,(H,20,22), which encodes structural information including atom connectivity, tautomeric states, and stereochemistry.
Physical and Chemical Properties
The physical and chemical properties of 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester are crucial for understanding its behavior in biological systems and its potential applications in drug discovery. The compound has a molecular weight of 327.31 g/mol, which falls within the typical range for drug-like molecules (under 500 g/mol as suggested by Lipinski's Rule of Five). This moderate molecular weight contributes to its potential for oral bioavailability and cell permeability.
The presence of the methyl ester group in the structure enhances the compound's lipophilicity and serves as a prodrug approach by masking the carboxylic acid functionality. This modification typically improves membrane permeability and bioavailability, which are essential considerations in drug design. The fluorine substituent at the C4 position of the benzoic acid ring contributes to the compound's metabolic stability by protecting against oxidative metabolism at this position, while also potentially enhancing binding interactions with target proteins through halogen bonding or electronic effects.
Table 1: Key Physical and Chemical Properties of 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C17H14FN3O3 | |
| Molecular Weight | 327.31 g/mol | |
| CAS Registry Number | 2088942-84-9 | |
| IUPAC Name | methyl 4-fluoro-3-[(6-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate | |
| Standard InChIKey | ZOJCWBJEOJHTEB-UHFFFAOYSA-N | |
| Appearance | Not specified in provided sources | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DCM |
Spectroscopic and Structural Identifiers
Spectroscopic data and structural identifiers provide essential information for compound characterization and verification. For 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester, several standard identifiers are available that facilitate its unambiguous identification in chemical databases and literature. The compound's Standard InChIKey (ZOJCWBJEOJHTEB-UHFFFAOYSA-N) serves as a fixed-length character string that uniquely identifies the chemical structure, enabling efficient database searching and compound identification.
The compound's structure contains several functional groups that would contribute to characteristic spectroscopic signatures. The amide carbonyl group, methyl ester carbonyl, and aromatic heterocyclic system would produce distinct infrared absorption bands. In NMR spectroscopy, the methyl groups at the 6-position of the imidazopyridine ring and in the methyl ester would give characteristic singlet peaks, while the fluorine atom would cause splitting patterns in the aromatic region due to F-H coupling.
Synthesis and Preparation
Reaction Conditions and Considerations
The reaction conditions for the synthesis of imidazo[1,2-a]pyridine derivatives and their subsequent functionalization typically require careful control of temperature, solvents, and reaction times. For the peptide coupling step, the reaction is commonly performed in solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile in the presence of a base such as triethylamine, diisopropylethylamine, or 4-dimethylaminopyridine .
Drawing from methods used for similar compounds, the coupling reaction might be conducted at cold temperature (0°C) initially, followed by warming to room temperature and stirring for several hours to ensure complete reaction . The progress of the reaction would be monitored using thin-layer chromatography or liquid chromatography-mass spectrometry. After completion, the product would be isolated through appropriate workup procedures, which might include extraction with organic solvents, washing with aqueous solutions, and purification by column chromatography or recrystallization .
Alternative Approaches
Alternative synthetic approaches might involve preparing the amide bond first, followed by construction of the imidazopyridine ring system. This convergent approach could offer advantages in terms of flexibility and efficiency, especially if various derivatives are desired. Another potential strategy could involve the use of solid-phase synthesis techniques, which would be particularly advantageous for the preparation of multiple analogs for structure-activity relationship studies.
Microwave-assisted organic synthesis could also be employed to accelerate reaction rates and improve yields, particularly for the cyclization step in the formation of the imidazopyridine core. This technique has been successfully applied to the synthesis of numerous heterocyclic compounds, offering reduced reaction times and often higher yields compared to conventional heating methods.
Comparative Analysis
Related Compounds and Structural Analogs
Several structural analogs of 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester have been reported, differing in the substitution pattern on the imidazopyridine ring or the benzoic acid moiety. A closely related compound is 4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester (CAS: 1426654-03-6), which has the methyl group positioned at C7 instead of C6 on the imidazopyridine ring . This slight change in substitution pattern could lead to differences in binding orientation and biological activity, highlighting the importance of precise structural elements in determining compound properties.
Another analog is 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester (CAS: 2088941-77-7), which features a methoxy group instead of a methyl group at position 6 of the imidazopyridine ring. This modification introduces an additional hydrogen bond acceptor site, which could significantly alter the compound's interaction with biological targets. The methoxy group also differs from the methyl group in terms of electronic properties and size, potentially affecting binding affinity and selectivity.
Table 2: Comparison of 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester | 2088942-84-9 | C17H14FN3O3 | 327.31 | Reference compound (Methyl at C6) |
| 4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester | 1426654-03-6 | C17H14FN3O3 | 327.31 | Methyl at C7 instead of C6 |
| 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester | 2088941-77-7 | C17H14FN3O4 | 343.31 | Methoxy at C6 instead of methyl |
Structure-Property Relationships
The structural variations among these related compounds provide insight into structure-property relationships within this class of molecules. The position and nature of substituents on the imidazopyridine ring can significantly influence physicochemical properties such as lipophilicity, solubility, and metabolic stability. For instance, the methoxy group in 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester would likely increase the compound's polarity compared to the methyl-substituted analog, potentially affecting its distribution and membrane permeability.
Similarly, the position of the methyl group (C6 versus C7) on the imidazopyridine ring could alter the electron distribution in the heterocyclic system, influencing interactions with biological targets . These subtle structural differences highlight the importance of precise molecular design in optimizing compounds for specific applications. By systematically studying these structure-property relationships, researchers can gain valuable insights for the rational design of new compounds with improved properties and biological activities.
Future Research Directions
The study of 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester and related compounds presents several promising avenues for future research. One important direction would be the comprehensive evaluation of its biological activities across a range of targets and disease models, particularly in the context of neurodegenerative diseases where compounds with similar structural features have shown promise. This would involve in vitro assays to determine binding affinities, enzyme inhibition, and cellular effects, followed by in vivo studies to assess pharmacokinetics, efficacy, and toxicity.
Another valuable research direction would be the synthesis and evaluation of additional structural analogs to establish more detailed structure-activity relationships. By systematically varying substituents on both the imidazopyridine ring and the benzoic acid moiety, researchers could identify optimal substitution patterns for specific biological activities. This medicinal chemistry approach could lead to the discovery of compounds with enhanced potency, selectivity, and drug-like properties.
Advanced computational methods could also be employed to predict the binding modes of these compounds with potential biological targets and to guide the design of improved analogs. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling could provide valuable insights into the molecular basis of biological activity and facilitate rational drug design approaches.
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